Sex Pheromone Inhibitor iPD1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

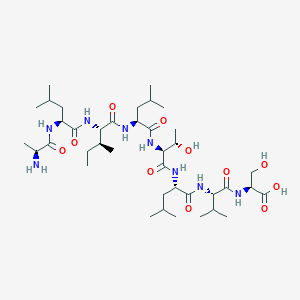

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72N8O11/c1-13-22(10)30(46-34(52)25(14-18(2)3)41-32(50)23(11)40)37(55)42-27(16-20(6)7)35(53)47-31(24(12)49)38(56)43-26(15-19(4)5)33(51)45-29(21(8)9)36(54)44-28(17-48)39(57)58/h18-31,48-49H,13-17,40H2,1-12H3,(H,41,50)(H,42,55)(H,43,56)(H,44,54)(H,45,51)(H,46,52)(H,47,53)(H,57,58)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVGTRUVAJHATO-ACNOIZITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and Isolation of the Sex Pheromone Inhibitor iPD1: A Technical Guide

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the sex pheromone inhibitor iPD1, a key signaling molecule in the conjugative transfer of plasmid pPD1 in Enterococcus faecalis (formerly Streptococcus faecalis). This document is intended for researchers, scientists, and drug development professionals interested in bacterial communication and plasmid biology.

Introduction to the iPD1-cPD1 System

The conjugative transfer of the bacteriocin plasmid pPD1 in Enterococcus faecalis is regulated by a sophisticated peptide-based signaling system. Plasmid-free recipient cells release a sex pheromone, cPD1, which induces a mating response in donor cells harboring pPD1. This response involves the synthesis of an aggregation substance on the donor cell surface, facilitating cell-to-cell contact and plasmid transfer.[1] To prevent self-induction, donor cells produce a competitive inhibitor, iPD1, which blocks the cPD1 signaling pathway.[2][3] This guide focuses on the inhibitor, iPD1.

Molecular Characteristics of iPD1

iPD1 is an octapeptide that is processed from a larger precursor protein. Its structure and properties were elucidated through a combination of amino acid analysis, sequencing, and mass spectrometry.

| Property | Value | Reference |

| Amino Acid Sequence | H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH | [2][3] |

| Molecular Weight | 828 Da | [2][3] |

| Precursor Peptide | 21 amino acids (encoded by the ipd gene) | [4] |

| Source | Enterococcus faecalis donor strains harboring plasmid pPD1 | [2][3] |

| Function | Competitive inhibitor of the sex pheromone cPD1 | [2] |

Experimental Protocols

Bioassay for iPD1 Activity (Microtiter Method)

The inhibitory activity of iPD1 is quantified by its ability to block the clumping response of donor cells induced by the cPD1 pheromone. A modified microtiter method is a commonly used bioassay.

Principle: Donor cells of E. faecalis harboring pPD1 will aggregate or "clump" in the presence of a threshold concentration of cPD1. The inhibitory activity of iPD1 is determined by its ability to prevent this clumping.

Materials:

-

E. faecalis donor strain (harboring pPD1)

-

Synthetic cPD1 pheromone

-

Purified or synthetic iPD1 (or fractions to be tested)

-

N2GT broth medium

-

Microtiter plates

Procedure:

-

Prepare Donor Cell Culture: Grow an overnight culture of the E. faecalis donor strain in N2GT broth.

-

Prepare Assay Plate:

-

In the wells of a microtiter plate, add a fixed, sub-saturating concentration of cPD1 that is known to induce a visible clumping response.

-

Add serial dilutions of the iPD1 sample to the wells.

-

Include a positive control well (cPD1 only) and a negative control well (broth only).

-

-

Inoculation: Add a small volume of the overnight donor cell culture to each well.

-

Incubation: Incubate the microtiter plate at 37°C with shaking for several hours.

-

Observation: Visually inspect the wells for the presence or absence of cell clumping. The highest dilution of the iPD1 sample that completely inhibits clumping is considered the endpoint.

Isolation of iPD1 from E. faecalis Culture

The following is a generalized workflow for the isolation of iPD1 from the supernatant of an E. faecalis donor strain culture.

Workflow:

-

Culture Growth: Grow a large-volume culture of an E. faecalis strain harboring plasmid pPD1 to the late logarithmic phase in a suitable broth medium.

-

Cell Removal: Centrifuge the culture to pellet the bacterial cells. The supernatant contains the secreted iPD1.

-

Initial Purification (Adsorption/Desorption):

-

Pass the supernatant through a non-polar adsorbent resin column (e.g., Amberlite XAD). iPD1 will bind to the resin.

-

Wash the column with water to remove salts and other hydrophilic impurities.

-

Elute the bound peptides with an organic solvent such as methanol or acetone.

-

-

Solvent Extraction: Perform liquid-liquid extraction to further partition iPD1 into an organic phase, separating it from aqueous contaminants.

-

Chromatographic Purification:

-

Gel Filtration Chromatography: Separate molecules based on size to remove larger and smaller impurities.

-

High-Performance Liquid Chromatography (HPLC): Employ multiple rounds of reverse-phase HPLC using different column materials and solvent gradients (e.g., acetonitrile in water with trifluoroacetic acid) to purify iPD1 to homogeneity. Monitor the fractions for inhibitory activity using the bioassay described in section 3.1.

-

-

Structure Elucidation:

-

Amino Acid Analysis: Determine the amino acid composition of the purified peptide.

-

Edman Degradation: Sequentially determine the amino acid sequence.

-

Mass Spectrometry: Confirm the molecular weight of the peptide.

-

Mechanism of Action and Signaling

Contrary to complex eukaryotic signaling cascades, the iPD1-cPD1 system in E. faecalis operates through a more direct molecular interaction. The pheromone cPD1 is internalized by the donor cell and binds to an intracellular receptor protein called TraA. This binding event initiates a signaling cascade that leads to the expression of aggregation substance and initiation of conjugation.

iPD1 functions as a competitive antagonist to cPD1. It is also internalized by the donor cell and competes with cPD1 for the same binding site on the TraA receptor.[2] By binding to TraA, iPD1 prevents the conformational changes necessary for signal transduction, effectively blocking the mating response. The binding of TraA is highly specific to cPD1 and iPD1.[2]

Caption: Competitive inhibition of the cPD1 signaling pathway by iPD1.

Visualized Workflows

Discovery and Characterization Workflow

The logical flow from observing a biological phenomenon to elucidating the structure of the responsible molecule is a cornerstone of chemical biology research.

Caption: Logical workflow for the discovery and characterization of iPD1.

Total Synthesis Workflow (Solid-Phase Peptide Synthesis)

The unambiguous confirmation of the structure of iPD1 was achieved through its total chemical synthesis. Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides of this length.

Caption: Generalized workflow for the total synthesis of iPD1 via SPPS.

Conclusion

The discovery and characterization of iPD1 have provided significant insights into the intricate mechanisms of bacterial communication and the regulation of horizontal gene transfer. As a specific, potent inhibitor of a key bacterial signaling pathway, iPD1 and the broader cPD1/iPD1 system represent a valuable model for studying peptide-based signaling and may offer avenues for the development of novel antimicrobial strategies targeting bacterial conjugation.

References

- 1. Plasmid content of Streptococcus faecalis strain 39-5 and identification of a pheromone (cPD1)-induced surface antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism of Peptide-Specific Pheromone Signaling in Enterococcus faecalis: Functions of Pheromone Receptor TraA and Pheromone-Binding Protein TraC Encoded by Plasmid pPD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and structure of the sex pheromone inhibitor, iPD1, excreted by Streptococcus faecalis donor strains harboring plasmid pPD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cloning and characterization of a region of Enterococcus faecalis plasmid pPD1 encoding pheromone inhibitor (ipd), pheromone sensitivity (traC), and pheromone shutdown (traB) genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of iPD1 pheromone inhibitor

An In-depth Technical Guide on the Core Mechanism of Action of PD-1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "iPD1 pheromone inhibitor" appears to conflate two distinct molecules: iPD1, a bacterial sex pheromone inhibitor, and PD-1 (Programmed cell death protein 1), a critical immune checkpoint protein. Given the request for detailed signaling pathways, experimental protocols, and quantitative data relevant to drug development, this guide will focus on the mechanism of action of PD-1 inhibitors, a major class of cancer immunotherapeutics.

Introduction

Programmed cell death protein 1 (PD-1), also known as CD279, is a crucial inhibitory receptor expressed on activated T cells, B cells, and other immune cells.[1] Its primary role is to maintain immune homeostasis and prevent autoimmunity.[2][3] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing its primary ligand, PD-L1 (Programmed death-ligand 1).[4][5] The interaction between PD-1 on T cells and PD-L1 on tumor cells transmits an inhibitory signal into the T cell, leading to a state of exhaustion and rendering it incapable of mounting an effective anti-tumor response.[6]

PD-1 inhibitors are a class of monoclonal antibodies designed to block the PD-1/PD-L1 interaction, thereby "releasing the brakes" on the immune system and restoring the ability of T cells to recognize and eliminate cancer cells.[1][4] These therapies have revolutionized the treatment of various malignancies, demonstrating significant clinical efficacy in melanoma, non-small cell lung cancer (NSCLC), renal cell carcinoma, and others.[3][7]

Core Mechanism of Action: The PD-1 Signaling Pathway

The inhibitory function of PD-1 is mediated through a well-defined intracellular signaling cascade that counteracts the activating signals from the T cell receptor (TCR) and co-stimulatory molecules like CD28.

Molecular Structure and Activation of PD-1

PD-1 is a type I transmembrane protein with an extracellular IgV-like domain that binds to PD-L1 and a cytoplasmic tail containing two key tyrosine-based signaling motifs: an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM).[8][9] Upon engagement with PD-L1, Src family kinases phosphorylate the tyrosine residues within these motifs.[10]

Recruitment of SHP-2 and Downstream Signal Dampening

The phosphorylated ITSM motif serves as a docking site for the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP-2).[8][10] While both the ITIM and ITSM motifs can be phosphorylated, the ITSM is essential for the recruitment and activation of SHP-2.[10] SHP-2, once activated at the PD-1 receptor, dephosphorylates and inactivates key downstream signaling components of the TCR and CD28 pathways.[8][11]

This leads to the suppression of two major signaling axes crucial for T cell activation, proliferation, and survival:

-

The PI3K/Akt Pathway: PD-1 signaling inhibits the activation of Phosphatidylinositol 3-kinase (PI3K), thereby preventing the activation of Akt.[12][13] This pathway is critical for T cell metabolism, survival, and differentiation.[14][15]

-

The Ras/MEK/Erk Pathway: By dephosphorylating upstream activators, SHP-2 also dampens the Ras/MEK/Erk signaling cascade, which is essential for T cell proliferation and cytokine production.[11][12]

The ultimate consequences of PD-1 signaling are the inhibition of T cell proliferation, a significant reduction in the production of effector cytokines like IL-2 and IFN-γ, and the induction of T cell anergy or exhaustion.[2][16]

Signaling Pathway Diagrams

Caption: Simplified T-Cell Activation Pathway.

Caption: PD-1 Mediated T-Cell Inhibition Pathway.

Caption: Mechanism of PD-1 Inhibitor Action.

Quantitative Data

The efficacy of PD-1 inhibitors is underpinned by their high binding affinity to the PD-1 receptor and their ability to potently block the PD-1/PD-L1 interaction, which translates into clinical effectiveness.

Table 1: Binding Affinities of PD-1/PD-L1 and Inhibitors

| Interacting Molecules | Dissociation Constant (KD) | Method |

| PD-1 and PD-L1 | ~8.2 µM | - |

| PD-1 and PD-L2 | ~500 nM | SPR |

| Tannic Acid and PD-1 | 1.46 µM | SPR |

| Tannic Acid and PD-L1 | 1.21 µM | SPR |

| Kaempferol and PD-1 | 1.82 µM | SPR |

| TPP-1 and PD-L1 | 95 nM | - |

| Sintilimab and PD-1 | 74 pM | SPR |

| Murine anti-PD-1 panel | 20 pM - 15 nM | - |

| (D)-PPA 1 and PD-1 | 0.51 µM | - |

Note: Data compiled from multiple sources.[17][18][19][20][21] KD values can vary based on the specific assay conditions and methodologies used.

Table 2: Clinical Efficacy of PD-1/PD-L1 Inhibitors in Advanced Cancers (Meta-Analysis Data)

| Parameter | Value | 95% Confidence Interval (CI) | Note |

| Overall Response Rate (ORR) | |||

| Mean ORR (All Trials) | 19.56% | 15.09% - 24.03% | Meta-analysis of 91 clinical trials.[22] |

| PD-1 Inhibitors | 21.65% | - | Statistically better than PD-L1 inhibitors.[23] |

| PD-L1 Inhibitors | 17.60% | - | [23] |

| Overall Survival (OS) | |||

| Hazard Ratio (HR) vs. Conventional Treatment | 0.69 | 0.64 - 0.74 | Represents a 31% reduction in the risk of death.[24] |

| HR in PD-L1 ≥10% Tumors | 0.49 | 0.38 - 0.62 | Stronger benefit in patients with higher PD-L1 expression.[24] |

| HR in PD-L1 <10% Tumors | 0.82 | 0.70 - 0.97 | Benefit also observed in patients with lower PD-L1 expression.[24] |

| Duration of Response (DOR) | |||

| Median DOR (All Trials) | 10.65 months | 7.78 - 13.52 months | [22] |

Experimental Protocols

A variety of in vitro and in vivo assays are essential for the discovery, characterization, and preclinical evaluation of PD-1 inhibitors.

PD-1/PD-L1 Blockade Bioassay

Objective: To measure the potency of a test article (e.g., antibody) in blocking the PD-1/PD-L1 interaction and restoring T cell activation in a controlled, cell-based system.

Methodology: This assay typically uses two engineered cell lines:

-

PD-1 Effector Cells: Jurkat T cells engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.

-

PD-L1 aAPC Cells: An antigen-presenting cell line (e.g., CHO-K1) engineered to express human PD-L1 and a T-cell activating ligand.[25]

Protocol Outline:

-

Cell Culture: Culture the PD-1 Effector and PD-L1 aAPC cells according to supplier instructions.[26]

-

Assay Setup:

-

Incubation: Incubate the plate for 6-20 hours at 37°C in a 5% CO2 incubator to allow for T cell activation.[27]

-

Readout:

-

Add a luciferase detection reagent to each well.

-

Measure the resulting luminescence using a luminometer.[25]

-

-

Data Analysis: The luminescence signal is proportional to T cell activation. Plot the signal against the inhibitor concentration and fit a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to achieve 50% of the maximal T cell activation.

T Cell Activation and Proliferation Assay

Objective: To assess the ability of a PD-1 inhibitor to enhance T cell activation and proliferation in response to TCR stimulation, often using primary human T cells.

Methodology: Primary T cells are stimulated in vitro in the presence or absence of the PD-1 inhibitor. Activation is measured by the expression of cell surface markers (e.g., CD69, CD25) or cytokine production (e.g., IL-2, IFN-γ), while proliferation is measured by dye dilution or MTT assay.[28][29]

Protocol Outline (Antibody Stimulation Method):

-

Plate Coating:

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation. T cells can be further purified if required. Resuspend cells in complete culture medium.[30]

-

Assay Setup:

-

Add the cell suspension (e.g., 1 x 106 cells/mL) to the anti-CD3 coated wells.

-

Add soluble anti-CD28 antibody (co-stimulus) to the wells.

-

Add serial dilutions of the test PD-1 inhibitor.

-

-

Incubation: Incubate the plate for 48-96 hours at 37°C in a 5% CO2 incubator.[28]

-

Readout & Analysis:

-

Cytokine Production: Collect the culture supernatant and measure IL-2 or IFN-γ concentration using ELISA.

-

Activation Markers: Harvest the cells, stain with fluorescently labeled antibodies against CD3, CD8, and an activation marker like CD69, and analyze by flow cytometry.

-

Proliferation (MTT Assay): Add MTT reagent to the wells, incubate for 4 hours, then add a lysing solution. Read the absorbance at 570 nm the next day. Increased absorbance correlates with increased cell number/proliferation.[29]

-

In Vivo Syngeneic Mouse Tumor Models

Objective: To evaluate the anti-tumor efficacy of a PD-1 inhibitor in an immunocompetent animal model.

Methodology: A mouse cancer cell line (e.g., MC38 colon adenocarcinoma, B16 melanoma) is implanted into a mouse strain with a compatible genetic background (e.g., C57BL/6). Once tumors are established, mice are treated with the PD-1 inhibitor, and tumor growth and survival are monitored.[31][32]

Protocol Outline:

-

Tumor Implantation: Subcutaneously inject a suspension of syngeneic tumor cells (e.g., MC38) into the flank of immunocompetent mice (e.g., C57BL/6).[33]

-

Tumor Growth Monitoring: Monitor mice regularly and measure tumor volume using calipers.

-

Treatment: When tumors reach a predetermined size (e.g., 150 mm³), randomize the mice into treatment and control groups.[31]

-

Treatment Group: Administer the PD-1 inhibitor (e.g., anti-mouse PD-1 antibody, clone RMP1-14) via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).

-

Control Group: Administer a corresponding isotype control antibody.

-

-

Efficacy Readouts:

-

Tumor Growth: Continue to measure tumor volume throughout the study. Plot the mean tumor volume for each group over time to assess tumor growth inhibition.

-

Survival: Monitor mice for survival. The endpoint may be when tumors reach a maximum allowable size. Generate Kaplan-Meier survival curves to compare survival between groups.[34]

-

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell infiltrate (e.g., CD8+ T cell numbers, activation status) by flow cytometry or immunohistochemistry.

Caption: Typical Experimental Workflow for PD-1 Inhibitor Development.

References

- 1. PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PD-1 signaling in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]

- 4. What are PD-1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Immune Checkpoint Inhibitors and Their Side Effects | American Cancer Society [cancer.org]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy of PD-1/PD-L1 inhibitors against pretreated advanced cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular mechanism of SHP2 activation by PD-1 stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PD1/SHP-2 interaction - Navinci [navinci.se]

- 12. Biochemical Signaling of PD-1 on T Cells and Its Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajsep.asmepress.com [ajsep.asmepress.com]

- 14. PI3K/AKT/mTOR and PD‑1/CTLA‑4/CD28 pathways as key targets of cancer immunotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. Looking for the Optimal PD-1/PD-L1 Inhibitor in Cancer Treatment: A Comparison in Basic Structure, Function, and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. abmole.com [abmole.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Response Efficacy of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-Analysis [frontiersin.org]

- 24. Clinical and molecular characteristics associated with the efficacy of PD-1/PD-L1 inhibitors for solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PD-1 PD-L1 Blockade Bioassay Protocol [promega.sg]

- 26. benchchem.com [benchchem.com]

- 27. worldwide.promega.com [worldwide.promega.com]

- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 29. T cell Activation Protocol - 每日生物评论 [bio-review.com]

- 30. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 31. aacrjournals.org [aacrjournals.org]

- 32. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]

- 33. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

The Role of iPD1 in Enterococcus faecalis Conjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of the peptide inhibitor iPD1 in the pheromone-inducible conjugation of the pPD1 plasmid in Enterococcus faecalis (formerly Streptococcus faecalis). This system of bacterial communication and horizontal gene transfer is a critical mechanism for the spread of antibiotic resistance and virulence factors. Understanding the molecular intricacies of its regulation, particularly the inhibitory function of iPD1, offers potential avenues for the development of novel antimicrobial strategies.

Overview of the pPD1 Conjugation System

The conjugative transfer of the bacteriocin-encoding plasmid pPD1 in Enterococcus faecalis is a tightly regulated process mediated by a peptide signaling system. Plasmid-free recipient cells secrete a small signaling peptide, the sex pheromone cPD1.[1][2] Donor cells, which harbor the pPD1 plasmid, can sense cPD1 in their environment. This detection triggers a cascade of gene expression leading to the synthesis of aggregation substance on the donor cell surface.[1][3] This substance facilitates the formation of mating aggregates between donor and recipient cells, which in turn enables the high-frequency transfer of the pPD1 plasmid.[1][4]

To prevent self-induction and wasteful expression of the conjugation machinery, donor cells have evolved two key mechanisms. First, they exhibit a "pheromone shutdown" function, which reduces their own production of cPD1.[1][5] Second, and the focus of this guide, they produce and secrete a competitive peptide inhibitor, iPD1.[1][2][6]

The Molecular Mechanism of iPD1 Inhibition

iPD1 is an octapeptide with the amino acid sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH.[7] It functions as a competitive antagonist to the cPD1 pheromone.[1][2] Both cPD1 and iPD1 are taken into the donor cell cytoplasm where they interact with the key intracellular regulatory protein, TraA.[1][2][8]

TraA acts as a negative regulator, or repressor, of the conjugation pathway.[2][9] In the absence of the pheromone cPD1, TraA is active and prevents the expression of the genes required for conjugation. When recipient-secreted cPD1 enters the donor cell, it binds to TraA, inactivating its repressor function and thereby inducing the conjugation cascade.

The inhibitor peptide, iPD1, also binds to TraA at the same site as cPD1.[1][2] By competing with cPD1 for binding to TraA, iPD1 effectively blocks the induction of conjugation.[1][2] This ensures that donor cells do not initiate the energetically costly process of conjugation in the absence of a high enough concentration of pheromone from nearby recipients, or in a population of other donor cells.

Key Regulatory Proteins

-

TraA: A 38-kDa cytoplasmic protein that acts as the intracellular receptor for both cPD1 and iPD1.[1][2] It functions as a repressor of the conjugation pathway. Disruption of the traA gene leads to a constitutive clumping phenotype and pheromone-independent plasmid transfer.[1][2]

-

TraC: A 61-kDa protein with homology to oligopeptide-binding proteins.[2][5] It is located on the cell surface and is thought to function as a non-specific, initial binding protein for various pheromones and inhibitors, including cPD1 and iPD1, facilitating their transport into the cell.[1][8] Disruption of traC results in reduced sensitivity to cPD1.[4][5]

-

TraB: This protein is involved in the "pheromone shutdown" mechanism, reducing the production of cPD1 in donor cells.[4][5][9]

Quantitative Data on iPD1 and cPD1 Interactions

The following table summarizes key quantitative data related to the pPD1 conjugation system.

| Parameter | Value | Reference |

| Amino Acid Sequence of iPD1 | H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH | [7] |

| Molecular Weight of iPD1 | 828 | [6] |

| Dissociation Constant (Kd) of TraA for [3H]cPD1 | 0.49 ± 0.08 nM | [1][8] |

| Minimum cPD1 Concentration for Mating Aggregate Induction | ~0.1 nM | [1] |

| cPD1 Concentration in Recipient Culture Broth | 0.5 to 2.5 nM | [1] |

| Pheromone/Inhibitor Ratio for Inhibition of cPD1 Activity | Approximately 1:1 | [2] |

Experimental Protocols

Pheromone Induction and Conjugation Assay

This protocol is a standard method for assessing the induction of conjugation by cPD1 and its inhibition by iPD1.

Materials:

-

Donor strain: E. faecalis harboring the pPD1 plasmid.

-

Recipient strain: Plasmid-free E. faecalis resistant to an antibiotic not encoded by pPD1 (e.g., rifampicin).

-

Brain Heart Infusion (BHI) broth and agar.

-

Synthetic cPD1 and iPD1 peptides.

-

Appropriate antibiotics for selection.

Procedure:

-

Culture Preparation: Inoculate donor and recipient strains in BHI broth (with appropriate antibiotics for the donor) and incubate overnight at 37°C.[10]

-

Induction:

-

Dilute the overnight donor culture 1:10 in fresh BHI broth.

-

For induction, add synthetic cPD1 to a final concentration of 1-10 ng/ml.

-

For inhibition studies, add synthetic iPD1 at varying concentrations along with a fixed concentration of cPD1.

-

Incubate the induced donor culture at 37°C for 45-90 minutes to allow for the expression of aggregation substance. Visual clumping of the culture is an indicator of induction.

-

-

Mating:

-

Selection of Transconjugants:

-

After mating, vortex the cell mixture vigorously to break up aggregates.

-

Prepare serial dilutions of the mating mixture in a suitable buffer (e.g., PBS).

-

Plate the dilutions onto selective agar plates containing antibiotics to select for recipient cells that have acquired the pPD1 plasmid (e.g., rifampicin and an antibiotic marker from pPD1).

-

Also, plate dilutions onto plates selective for the donor and recipient strains separately to determine their initial concentrations.

-

-

Quantification:

-

Incubate the plates overnight at 37°C.

-

Count the number of colonies on each plate.

-

Calculate the conjugation frequency as the number of transconjugants per donor or per recipient cell.

-

Visualizations

Signaling Pathway of iPD1 and cPD1

Caption: Signaling pathway of cPD1 induction and iPD1 inhibition.

Experimental Workflow for Conjugation Assay

Caption: Workflow for a typical E. faecalis conjugation experiment.

Logical Relationship of Regulatory Components

References

- 1. Molecular Mechanism of Peptide-Specific Pheromone Signaling in Enterococcus faecalis: Functions of Pheromone Receptor TraA and Pheromone-Binding Protein TraC Encoded by Plasmid pPD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. scite.ai [scite.ai]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. Isolation and structure of the sex pheromone inhibitor, iPD1, excreted by Streptococcus faecalis donor strains harboring plasmid pPD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanism of peptide-specific pheromone signaling in Enterococcus faecalis: functions of pheromone receptor TraA and pheromone-binding protein TraC encoded by plasmid pPD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic analysis of plasmid-specific pheromone signaling encoded by pPD1 in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. E_faecalis_conjugation_HR [protocols.io]

- 11. ProtocolsConjugation < Lab < TWiki [barricklab.org]

An In-depth Technical Guide on a Representative Octapeptide Inhibitor of Programmed Death-1 (PD-1)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The terms "iPD1" and "cPD1" as an octapeptide inhibitor and its target in the context of the PD-1/PD-L1 immunotherapy pathway are not standard nomenclature found in peer-reviewed literature. The primary scientific finding for an octapeptide named "iPD1" relates to its function as a sex pheromone inhibitor in Streptococcus faecalis, where it inhibits the activity of the sex pheromone cPD1[1]. This guide will, therefore, focus on a representative octapeptide inhibitor of the human PD-1 receptor, a critical immune checkpoint protein in cancer therapy. The data and methodologies presented are synthesized from publicly available research on various peptide-based PD-1 inhibitors.

Introduction: The Rationale for Peptide-Based PD-1 Inhibition

The interaction between the programmed cell death protein 1 (PD-1) receptor on activated T cells and its ligand, programmed death-ligand 1 (PD-L1), expressed on tumor cells, is a major mechanism of immune evasion in cancer.[2][3] By binding to PD-1, PD-L1 triggers an inhibitory signal that suppresses T-cell activity, allowing cancer cells to escape immune surveillance.[2][4] Monoclonal antibodies that block the PD-1/PD-L1 interaction have shown significant clinical success.[5][6] However, challenges such as high manufacturing costs, potential immunogenicity, and poor tissue penetration have driven the exploration of alternative therapeutic modalities, including small molecule and peptide inhibitors.[7]

Octapeptides, short chains of eight amino acids, offer a compelling alternative. They can be designed to have high specificity and affinity for their targets, are generally less immunogenic than antibodies, and can be chemically synthesized, potentially reducing production costs.[8][9] This guide provides a technical overview of the core data, experimental protocols, and signaling pathways relevant to the development of a representative octapeptide inhibitor of PD-1.

Mechanism of Action

The representative octapeptide inhibitor is designed to physically obstruct the binding of PD-L1 to the PD-1 receptor. By binding to a key region on the PD-1 surface, the peptide prevents the formation of the PD-1/PD-L1 complex, thereby blocking the downstream inhibitory signaling cascade.[10] This restores the cytotoxic function of T cells, enabling them to recognize and eliminate tumor cells.[8][9]

Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the mechanism of its inhibition by a representative octapeptide.

References

- 1. Sex Pheromone Inhibitor iPD1 peptide [novoprolabs.com]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. Mechanism of action of PD-1 receptor/ligand targeted cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PD-1-Targeted Discovery of Peptide Inhibitors by Virtual Screening, Molecular Dynamics Simulation, and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Discovery of peptide inhibitors targeting human programmed death 1 (PD-1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rational design and development of a peptide inhibitor for the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Underpinnings of iPD1 Production in pPD1-Harboring Enterococcus faecalis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The production of the inhibitor peptide iPD1 is a critical regulatory mechanism in the pheromone-inducible conjugation system of the Enterococcus faecalis plasmid pPD1. This technical guide provides a comprehensive overview of the genetic basis of iPD1 production, detailing the molecular components, regulatory pathways, and experimental methodologies used to elucidate these processes. Quantitative data are summarized, and key experimental protocols are described to facilitate further research in this area. This guide is intended for researchers, scientists, and drug development professionals interested in the intricacies of bacterial communication and plasmid transfer.

Introduction

Enterococcus faecalis is a commensal bacterium of the gastrointestinal tract that can also act as an opportunistic pathogen. Its ability to acquire and disseminate virulence factors and antibiotic resistance genes is often mediated by conjugative plasmids. The pPD1 plasmid is a pheromone-responsive plasmid that encodes a bacteriocin and utilizes a sophisticated cell-to-cell communication system to regulate its transfer. Plasmid-free recipient cells release a peptide sex pheromone, cPD1, which induces a mating response in pPD1-harboring donor cells. To prevent self-induction, donor cells produce a competitive inhibitor peptide, iPD1. This guide focuses on the genetic basis of iPD1 production and its role in the regulation of pPD1 conjugation.

Genetic Organization of the pPD1 Regulatory Locus

The genes responsible for the regulation of the cPD1 pheromone response, including the production of iPD1, are clustered in a specific locus on the pPD1 plasmid. A 5.4-kb EcoRV-HincII segment of pPD1 contains the key regulatory genes organized as traC-traB-traA-ipd.[1]

-

ipd : This gene encodes the precursor of the iPD1 inhibitor peptide. The primary transcript is a 21-amino acid peptide, from which the C-terminal eight residues constitute the mature iPD1 peptide.[1]

-

traA : This gene encodes the TraA protein, a key intracellular receptor and negative regulator of the pheromone response.[2][3]

-

traB : The TraB protein is involved in the shutdown of endogenous cPD1 production in donor cells.[1]

-

traC : This gene encodes the TraC protein, a surface-localized pheromone-binding protein that increases the sensitivity of the donor cell to exogenous cPD1.[1][4]

The iPD1 Signaling Pathway and Regulation

The production of iPD1 is tightly regulated through a complex interplay of the cPD1 pheromone and the TraA protein.

In the absence of the cPD1 pheromone, the TraA protein acts as a repressor. It binds to specific sites in the intergenic region between the traA and ipd genes, downregulating the transcription of ipd and upregulating its own transcription.[2]

When a pPD1-harboring donor cell encounters a recipient cell, it is exposed to the cPD1 pheromone. cPD1 is transported into the donor cell, where it binds to the TraA protein.[2][4] This binding event induces a conformational change in the TraA protein, altering its DNA-binding activity. Specifically, the cPD1-bound TraA complex upregulates the transcription of the ipd gene, leading to increased production of the iPD1 inhibitor peptide.[2] Concurrently, the transcription of the traA gene is downregulated.[2]

The produced iPD1 peptide is then secreted from the donor cell and acts as a competitive antagonist to cPD1, preventing self-induction of the mating response.[2][4]

References

- 1. Cloning and characterization of a region of Enterococcus faecalis plasmid pPD1 encoding pheromone inhibitor (ipd), pheromone sensitivity (traC), and pheromone shutdown (traB) genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. The traA gene of the Enterococcus faecalis conjugative plasmid pPD1 encodes a negative regulator for the pheromone response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of Peptide-Specific Pheromone Signaling in Enterococcus faecalis: Functions of Pheromone Receptor TraA and Pheromone-Binding Protein TraC Encoded by Plasmid pPD1 - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of the iPD1 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of the iPD1 peptide, a sex pheromone inhibitor produced by donor strains of Enterococcus faecalis (formerly Streptococcus faecalis) harboring the pPD1 plasmid. The document details the peptide's physical and chemical properties, the experimental methodologies employed for its structural determination, and its role in the bacterial signaling pathway.

Peptide Identification and Properties

The iPD1 peptide was first isolated and characterized in 1987. It functions as a competitive inhibitor of the sex pheromone cPD1, playing a crucial role in the regulation of conjugative plasmid transfer in Enterococcus faecalis.[1][2] The fundamental properties of the iPD1 peptide are summarized in the table below.

| Property | Value | Source |

| Amino Acid Sequence | H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH | [1][2] |

| Molecular Weight | 828 Da | [1][3] |

| Molecular Formula | C39H72N8O11 | |

| Source Organism | Enterococcus faecalis (donor strains with pPD1 plasmid) | [1][2] |

| Function | Inhibitor of the cPD1 sex pheromone | [1][2] |

Experimental Protocols for Structural Elucidation

The primary structure of the iPD1 peptide was determined using a combination of amino acid analysis and sequential degradation, with subsequent confirmation by total synthesis.

Isolation and Purification of iPD1

The initial step in the structural elucidation of iPD1 was its isolation from the culture supernatant of Enterococcus faecalis strain 39-5Sa, which harbors the bacteriocin plasmid pPD1.[2] The inhibitory activity of the purified fractions was monitored using a bioassay that measured the inhibition of the cPD1-induced mating response.[2]

Experimental Workflow for iPD1 Isolation

Amino Acid Sequence Analysis

The amino acid sequence of the purified iPD1 peptide was determined by a manually operated Edman degradation method.[2] This classical technique involves the sequential removal and identification of the N-terminal amino acid residue.

Protocol for Edman Degradation:

-

Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) at the N-terminal amino group under alkaline conditions to form a phenylthiocarbamyl-peptide (PTC-peptide).

-

Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.

-

Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) amino acid derivative by heating in an aqueous acid.

-

Identification: The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known PTH-amino acid standards.[2]

-

Repetition: The remaining peptide is subjected to subsequent cycles of Edman degradation to determine the sequence of the following amino acids.

Confirmation by Total Synthesis

To unambiguously confirm the determined primary structure, the octapeptide with the sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH was chemically synthesized.[2] The synthetic peptide was then compared to the naturally isolated iPD1. The two were found to have identical biological activity and chromatographic behavior, thus confirming the correctness of the elucidated sequence.[2]

Signaling Pathway of cPD1 and iPD1

The iPD1 peptide is a key component of a signaling pathway that regulates conjugative transfer of the pPD1 plasmid in Enterococcus faecalis. It acts as a competitive inhibitor to the sex pheromone cPD1.

The signaling mechanism involves the following key steps:

-

Pheromone Secretion: Plasmid-free recipient cells secrete the cPD1 sex pheromone.

-

Pheromone Uptake: Donor cells, which harbor the pPD1 plasmid, can take up the extracellular cPD1.

-

Intracellular Binding and Signaling: Inside the donor cell, cPD1 binds to its specific intracellular receptor, the TraA protein. This binding event initiates a signaling cascade that leads to the expression of aggregation substance on the cell surface, promoting conjugation.[4][5]

-

Inhibition by iPD1: Donor cells also produce and secrete the iPD1 inhibitor peptide. iPD1 is also internalized by the donor cell and competes with cPD1 for binding to the TraA receptor.[4] By acting as an antagonist, iPD1 blocks the signaling cascade and prevents the induction of conjugation.[4][5]

-

Role of TraC: The pPD1 plasmid also encodes an extracellular pheromone-binding protein called TraC. TraC is less specific than TraA and can bind to cPD1 and iPD1, as well as other related pheromones and inhibitors.[4][5] It is thought to support the donor cells in receiving the cPD1 signal.[5]

cPD1/iPD1 Signaling Pathway

Conclusion

The structural elucidation of the iPD1 peptide, accomplished through classical biochemical techniques, has provided fundamental insights into a key regulatory mechanism of bacterial conjugation. The determination of its primary amino acid sequence has been pivotal in understanding its function as a competitive inhibitor in the cPD1/iPD1 signaling pathway. While advanced three-dimensional structural information from techniques like NMR spectroscopy or X-ray crystallography is not available, the established primary structure and its role in the signaling cascade offer a solid foundation for further research in bacterial communication and plasmid transfer.

References

- 1. Isolation and structure of the sex pheromone inhibitor, iPD1, excreted by Streptococcus faecalis donor strains harboring plasmid pPD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Isolation and structure of the sex pheromone inhibitor, iPD1, excreted by Streptococcus faecalis donor strains harboring plasmid pPD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of Peptide-Specific Pheromone Signaling in Enterococcus faecalis: Functions of Pheromone Receptor TraA and Pheromone-Binding Protein TraC Encoded by Plasmid pPD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of peptide-specific pheromone signaling in Enterococcus faecalis: functions of pheromone receptor TraA and pheromone-binding protein TraC encoded by plasmid pPD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate relationship between iPD1 and the pPD1 plasmid: A technical guide for researchers

An in-depth exploration of the molecular mechanisms governing pheromone-inducible conjugation in Enterococcus faecalis, focusing on the inhibitory peptide iPD1 and its target, the pPD1 plasmid's regulatory machinery.

This technical guide provides a comprehensive overview of the iPD1 peptide and its crucial role in modulating the transfer of the pPD1 plasmid in Enterococcus faecalis. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular interactions, presents key quantitative data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways.

Introduction: Pheromone-Regulated Plasmid Transfer

The pPD1 plasmid is a conjugative plasmid found in Enterococcus faecalis that encodes for bacteriocin production.[1] Its transfer from a donor to a recipient cell is a tightly regulated process, initiated by a small signaling peptide, the sex pheromone cPD1, which is secreted by plasmid-free recipient cells.[2] Upon sensing cPD1, donor cells activate a cascade of gene expression leading to the production of an aggregation substance, which facilitates the cell-to-cell contact necessary for plasmid transfer.[2]

To prevent uncontrolled conjugation, donor cells have evolved a sophisticated inhibitory system. This system is primarily mediated by iPD1, a small peptide inhibitor that acts as a competitive antagonist to the cPD1 pheromone.[2] This guide will dissect the molecular interplay between iPD1, its target protein TraA, and the regulatory circuits of the pPD1 plasmid.

Key Molecular Players

The regulation of pPD1 conjugation involves a cast of key proteins and peptides encoded by the plasmid itself.

-

pPD1 Plasmid: A 59 kb conjugative plasmid carrying genes for bacteriocin production and pheromone-inducible conjugation.[3]

-

cPD1 (Pheromone): An octapeptide pheromone secreted by recipient E. faecalis cells that induces the conjugation process.

-

iPD1 (Inhibitor): An octapeptide inhibitor produced by donor cells harboring the pPD1 plasmid. Its amino acid sequence is H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH.[4]

-

TraA: An intracellular receptor protein encoded by the traA gene on the pPD1 plasmid. It acts as the primary sensor for both cPD1 and iPD1.[2]

-

TraC: A surface-associated protein encoded by the traC gene on the pPD1 plasmid, which is thought to be involved in the initial binding and import of cPD1.[5]

-

TraB: A protein encoded by the traB gene on the pPD1 plasmid that is involved in the "pheromone shutdown" mechanism, which represses the production of cPD1 in donor cells.[6]

-

Aggregation Substance (AS): A surface protein whose expression is induced by cPD1, mediating the clumping of donor and recipient cells. The gene for the pPD1 aggregation substance is designated asp1.[7]

Quantitative Data Summary

The interaction between the pheromone, inhibitor, and the TraA receptor is characterized by high affinity and specificity. The following table summarizes the available quantitative data on these interactions.

| Interacting Molecules | Parameter | Value | Reference |

| [3H]cPD1 and TraA | Dissociation Constant (Kd) | 0.49 ± 0.08 nM | [5] |

Signaling Pathways and Regulatory Mechanisms

The decision to initiate conjugation is controlled by a finely tuned signaling pathway that integrates both positive (cPD1) and negative (iPD1) signals.

Pheromone Sensing and Inhibition

The signaling cascade begins with the interaction of the extracellular pheromone cPD1 with the donor cell. The surface-bound TraC protein is believed to facilitate the uptake of cPD1 into the cytoplasm. Once inside, cPD1 binds to the intracellular receptor TraA. This binding event triggers a conformational change in TraA, converting it from a repressor to an activator of transcription.

In the absence of cPD1, or in the presence of iPD1, TraA remains in its repressor state. iPD1, produced by the donor cell, also enters the cytoplasm and competes with cPD1 for binding to TraA.[2] By binding to TraA, iPD1 prevents the conformational change required for transcriptional activation, thus inhibiting the conjugation cascade.

Transcriptional Regulation by TraA

TraA exerts its regulatory function by binding to a specific region on the pPD1 plasmid DNA, located in the intergenic region between the traA and ipd genes. In its inactive (iPD1-bound or unbound) state, TraA acts as a repressor, preventing the transcription of genes required for conjugation. Upon binding cPD1, the conformational change in TraA alters its interaction with the DNA, leading to the derepression and activation of target gene transcription. This includes the upregulation of genes responsible for the production of aggregation substance.[1]

References

- 1. Functional analysis of TraA, the sex pheromone receptor encoded by pPD1, in a promoter region essential for the mating response in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism of Peptide-Specific Pheromone Signaling in Enterococcus faecalis: Functions of Pheromone Receptor TraA and Pheromone-Binding Protein TraC Encoded by Plasmid pPD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Sex Pheromone Inhibitor iPD1 peptide [novoprolabs.com]

- 5. Molecular mechanism of peptide-specific pheromone signaling in Enterococcus faecalis: functions of pheromone receptor TraA and pheromone-binding protein TraC encoded by plasmid pPD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the determinant (traB) encoding sex pheromone shutdown by the hemolysin/bacteriocin plasmid pAD1 in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transcriptional control of sex-pheromone-inducible genes on plasmid pAD1 of Enterococcus faecalis and sequence analysis of a third structural gene for (pPD1-encoded) aggregation substance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Isolation of iPD1 from Enterococcus faecalis Cultures

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enterococcus faecalis (formerly Streptococcus faecalis) is a commensal bacterium of the gastrointestinal tract that can also act as an opportunistic pathogen. Certain strains of E. faecalis harbor conjugative plasmids that are transferred to plasmid-free recipient cells in response to peptide sex pheromones. The pPD1 plasmid is one such element, and its transfer is induced by the pheromone cPD1. Donor cells containing pPD1 also produce a competitive peptide inhibitor, iPD1, to prevent self-induction. iPD1 is an octapeptide with the amino acid sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH and a molecular weight of 828 Da[1][2]. This document provides a detailed protocol for the isolation and purification of iPD1 from E. faecalis cultures.

Data Presentation

Table 1: Properties of the iPD1 Peptide

| Property | Value | Reference |

| Amino Acid Sequence | H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH | [1][2] |

| Molecular Weight | 828 Da | [1][2] |

| Precursor Peptide | 21 amino acids | [3][4] |

| Gene | ipd on plasmid pPD1 | [3][4] |

Table 2: Recommended Strains and Culture Media

| Component | Description |

| Bacterial Strain | Enterococcus faecalis OG1X harboring the pPD1 plasmid. |

| Culture Medium | Brain Heart Infusion (BHI) broth. |

Experimental Protocols

Culture of Enterococcus faecalis for iPD1 Production

This protocol describes the culture of E. faecalis (pPD1) to generate a supernatant rich in the iPD1 peptide.

Materials:

-

Enterococcus faecalis strain OG1X containing the pPD1 plasmid

-

Brain Heart Infusion (BHI) broth

-

Sterile culture flasks

-

Incubator (37°C)

-

Centrifuge and sterile centrifuge tubes

Procedure:

-

Inoculate a single colony of E. faecalis (pPD1) into a starter culture of 10 mL of BHI broth.

-

Incubate the starter culture overnight at 37°C without shaking.

-

Use the overnight culture to inoculate a larger volume of BHI broth (e.g., 1 L) at a 1:100 dilution.

-

Incubate the large culture at 37°C without shaking until it reaches the late stationary phase (approximately 16-18 hours). Pheromone and inhibitor production is typically highest during this phase.

-

Harvest the bacterial cells by centrifugation at 7,000 x g for 15 minutes at 4°C.

-

Carefully decant the supernatant, which contains the secreted iPD1 peptide.

-

Filter-sterilize the supernatant through a 0.22 µm pore size filter to remove any remaining bacteria.

-

The sterile supernatant can be stored at -20°C or processed immediately for iPD1 purification.

Purification of iPD1 from Culture Supernatant

This protocol outlines the purification of iPD1 from the prepared culture supernatant using solid-phase extraction and reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Sterile culture supernatant containing iPD1

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Methanol

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Ultrapure water

-

RP-HPLC system with a C18 column (e.g., Pegasil ODS)

-

Lyophilizer

Procedure:

Part A: Solid-Phase Extraction (SPE) - Initial Cleanup and Concentration

-

Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of ultrapure water.

-

Load the filter-sterilized culture supernatant onto the conditioned C18 cartridge. The hydrophobic iPD1 peptide will bind to the C18 stationary phase.

-

Wash the cartridge with 10 mL of water containing 0.1% TFA to remove salts and other hydrophilic impurities.

-

Elute the bound peptides with 5 mL of 60% acetonitrile in 0.1% TFA.

-

Collect the eluate and concentrate it by vacuum centrifugation or lyophilization.

Part B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Reconstitute the concentrated peptide fraction from the SPE step in a small volume of mobile phase A (e.g., 500 µL of 0.1% TFA in water).

-

Set up the RP-HPLC system with a C18 column.

-

Equilibrate the column with mobile phase A (0.1% TFA in water).

-

Inject the reconstituted sample onto the column.

-

Elute the peptides using a linear gradient of mobile phase B (0.1% TFA in acetonitrile). A suggested gradient is from 20% to 50% mobile phase B over 30 minutes at a flow rate of 1 mL/min[5].

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions corresponding to the peaks. The retention time of iPD1 will need to be determined, potentially by comparing to a synthetic standard if available.

-

Analyze the collected fractions for iPD1 activity using a bioassay (e.g., inhibition of cPD1-induced clumping of a recipient strain) or by mass spectrometry to confirm the presence of the peptide with a molecular weight of 828 Da.

-

Pool the fractions containing pure iPD1.

-

Lyophilize the pooled fractions to obtain the purified iPD1 peptide as a powder.

Signaling Pathway and Experimental Workflow Diagrams

Caption: cPD1/iPD1 Signaling Pathway in E. faecalis.

Caption: Experimental Workflow for iPD1 Isolation.

References

- 1. DSpace [kuscholarworks.ku.edu]

- 2. Analysis of expression of prgX, a key negative regulator of the transfer of the Enterococcus faecalis pheromone-inducible plasmid pCF10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

Solid-Phase Synthesis of the iPD1 Octapeptide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The iPD1 octapeptide is a crucial signaling molecule in the bacterium Enterococcus faecalis. It functions as a competitive inhibitor of the sex pheromone cPD1, playing a key role in regulating the transfer of the pPD1 plasmid. Understanding the synthesis and biological activity of iPD1 is of significant interest for research into bacterial communication and the development of novel antimicrobial strategies. This application note provides a detailed protocol for the solid-phase synthesis of the iPD1 octapeptide (H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, along with methods for its cleavage, purification, and characterization.

Physicochemical Properties of iPD1

| Property | Value | Reference |

| Sequence | H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH | [1] |

| Molecular Formula | C₃₉H₇₂N₈O₁₁ | [1] |

| Molecular Weight | 829.05 g/mol | [1] |

| Theoretical pI | 7.0 | [1] |

| Grand Average of Hydropathicity (GRAVY) | 2.55 | [1] |

Solid-Phase Peptide Synthesis (SPPS) of iPD1

The synthesis of iPD1 is performed on a solid support resin, allowing for the stepwise addition of amino acids in a C-terminal to N-terminal direction. The Fmoc/tBu strategy is employed, where the Nα-amino group is temporarily protected by the Fmoc group, and reactive side chains are protected by acid-labile tert-butyl (tBu) groups.

Materials and Reagents

| Reagents | Equipment |

| Fmoc-Ser(tBu)-Wang resin | Solid-phase peptide synthesis vessel |

| Fmoc-Ala-OH | Shaker |

| Fmoc-Leu-OH | Syringe with a filter |

| Fmoc-Ile-OH | Vacuum manifold |

| Fmoc-Thr(tBu)-OH | Lyophilizer |

| Fmoc-Val-OH | High-Performance Liquid Chromatography (HPLC) system |

| N,N'-Diisopropylcarbodiimide (DIC) | Mass Spectrometer (MS) |

| Ethyl (hydroxyimino)cyanoacetate (Oxyma) | |

| 20% (v/v) Piperidine in DMF | |

| N,N-Dimethylformamide (DMF) | |

| Dichloromethane (DCM) | |

| Diethyl ether | |

| Trifluoroacetic acid (TFA) | |

| Triisopropylsilane (TIS) | |

| 1,2-Ethanedithiol (EDT) | |

| Water (H₂O) |

Experimental Protocols

Resin Swelling and Fmoc Deprotection

-

Place 0.1 mmol of Fmoc-Ser(tBu)-Wang resin into a solid-phase synthesis vessel.

-

Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

-

Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Amino Acid Coupling

-

In a separate vial, dissolve 0.5 mmol of the next Fmoc-amino acid (Fmoc-Val-OH) and 0.5 mmol of Oxyma in 2 mL of DMF.

-

Add 0.5 mmol of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive, repeat the coupling step.

-

Once the coupling is complete, drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Chain Elongation

Repeat steps 1 (Fmoc Deprotection) and 2 (Amino Acid Coupling) for each subsequent amino acid in the iPD1 sequence: Leu, Thr(tBu), Leu, Ile, Leu, and Ala.

Cleavage and Deprotection

-

After the final amino acid coupling and deprotection, wash the resin with DMF, DCM, and finally with diethyl ether, and then dry the resin under vacuum.

-

Prepare a cleavage cocktail of 92.5% TFA, 2.5% TIS, 2.5% EDT, and 2.5% H₂O.

-

Add 10 mL of the cleavage cocktail to the dried resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with an additional 2 mL of TFA.

-

Precipitate the crude peptide by adding the combined filtrate to 50 mL of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization

-

Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.

-

Purify the peptide by reverse-phase HPLC (RP-HPLC) on a C18 column. A typical gradient is from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

-

Collect the fractions containing the pure peptide.

-

Confirm the molecular weight of the purified peptide using mass spectrometry.

-

Lyophilize the pure fractions to obtain the final iPD1 peptide as a white powder.

Quantitative Data (Representative)

The following table presents representative data for the solid-phase synthesis of an octapeptide similar to iPD1. Actual results may vary depending on the specific synthesis conditions and equipment used.

| Parameter | Result |

| Crude Peptide Yield | 75-85% |

| Purity after Cleavage (by HPLC) | 60-70% |

| Purified Peptide Yield | 25-35% |

| Final Purity (by HPLC) | >98% |

| Expected Mass (Monoisotopic) | 828.53 Da |

| Observed Mass (ESI-MS) | 829.54 [M+H]⁺ |

Diagrams

Caption: Workflow for the solid-phase synthesis of iPD1.

Caption: iPD1 signaling pathway in Enterococcus faecalis.

References

Application Note: High-Efficiency Purification of the Synthetic Octapeptide iPD1 using Reversed-Phase HPLC

For Research, Scientific, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the purification of the synthetic hydrophobic octapeptide, Sex Pheromone Inhibitor iPD1 (Sequence: H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH), using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Given the therapeutic and research interest in molecules modulating signaling pathways, obtaining high-purity peptides is critical. The described protocol is optimized for hydrophobic peptides, ensuring high recovery and final purity exceeding 97%. This document provides a comprehensive workflow, from sample preparation to post-purification analysis, and includes detailed experimental parameters suitable for researchers in drug development and peptide chemistry.

Introduction

The this compound is an octapeptide produced by Streptococcus faecalis strains that harbor the pPD1 bacteriocin plasmid.[1] It functions by inhibiting the activity of the sex pheromone cPD1.[1][2] Structurally, iPD1 is a short peptide with the sequence H-ALILTLVS-OH, a molecular weight of approximately 829.05 Da, and a Grand Average of Hydropathicity (GRAVY) score of 2.55, indicating a significantly hydrophobic nature.[1]

Following solid-phase peptide synthesis (SPPS), the crude product contains the target iPD1 peptide along with various impurities such as deletion sequences, truncated peptides, and incompletely deprotected molecules.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective technique for purifying synthetic peptides due to its high resolving power.[4][5] The method separates molecules based on their hydrophobicity, making it ideal for purifying peptides like iPD1.[6] This protocol employs a C8 stationary phase, which is less retentive than the common C18 phase, to improve recovery of the hydrophobic iPD1 peptide, and uses a water/acetonitrile mobile phase system with trifluoroacetic acid (TFA) as an ion-pairing agent to ensure sharp, symmetrical peaks.[7]

Experimental Workflow

The overall workflow for the purification of iPD1 is depicted below. It begins with the analysis of the crude peptide, followed by method development, preparative purification, and finally, analysis of the purified fractions and lyophilization.

Caption: Experimental workflow for iPD1 purification.

Data Presentation

Successful peptide purification is evaluated based on purity, recovery rate, and loading capacity. While specific data for iPD1 is proprietary, the following table summarizes representative quantitative results from the preparative RP-HPLC purification of a synthetic 26-residue antimicrobial peptide, demonstrating the impact of column size and sample load on product recovery.[1] This data serves as a practical guide for what can be expected during the purification of short-to-medium length synthetic peptides.

| Column Type (ID) | Sample Load (mg) | Purified Product (mg) | Product Recovery (%) | Final Purity (%) |

| Semi-Preparative (9.4 mm) | 200.0 | 66.0 | 88.0 | >98 |

| Semi-Preparative (9.4 mm) | 6.0 | 2.2 | 92.7 | >98 |

| Semi-Preparative (9.4 mm) | 1.5 | 0.6 | 92.7 | >98 |

| Semi-Preparative (9.4 mm) | 0.75 | 0.3 | 92.8 | >98 |

| Analytical (4.6 mm) | 6.0 | 1.9 | 83.3 | >98 |

| Analytical (4.6 mm) | 1.5 | 0.5 | 89.1 | >98 |

| Narrowbore (2.1 mm) | 3.0 | 0.9 | 78.0 | >98 |

| Narrowbore (2.1 mm) | 1.5 | 0.5 | 88.1 | >98 |

| Microbore (1.0 mm) | 0.75 | 0.25 | 90.2 | >98 |

Table adapted from a study on a 26-residue synthetic antimicrobial peptide, demonstrating typical recovery rates in preparative RP-HPLC.[1] The purity of iPD1 after a similar process is expected to be ≥97%.[1]

Experimental Protocols

Protocol 1: Sample Preparation for Hydrophobic iPD1 Peptide

-

Initial Solubility Test : Before dissolving the entire batch of crude peptide, test the solubility of a small amount in various solvents. For a hydrophobic peptide like iPD1, suitable solvents include 50% acetonitrile (ACN) in water, or a minimal amount of dimethyl sulfoxide (DMSO).[7]

-

Dissolution : Weigh the crude lyophilized iPD1 peptide. Dissolve it in the minimum necessary volume of the chosen solvent. If using a strong organic solvent like DMSO, ensure the peptide is fully dissolved before the next step.[8]

-

Dilution : Dilute the dissolved peptide solution with Mobile Phase A (0.1% TFA in water) to a final concentration suitable for injection (e.g., 10 mg/mL).[1] The final concentration of the strong organic solvent should be minimized to prevent peak distortion.[7]

-

Filtration : To remove any particulate matter, filter the sample solution through a 0.22 µm or 0.45 µm syringe filter that is compatible with the solvents used.[9]

Protocol 2: RP-HPLC Method Development and Purification of iPD1

Instrumentation and Materials:

-

HPLC System : A preparative or semi-preparative HPLC system with a gradient pump, a UV detector, and a fraction collector.[9]

-

Column : A C8 reversed-phase column (e.g., 10 mm ID x 250 mm L, 5 µm particle size, 300 Å pore size) is recommended for the hydrophobic iPD1 peptide to reduce strong retention.[7]

-

Mobile Phase A : HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[9]

-

Mobile Phase B : HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA.[9]

-

Detection Wavelength : 215-220 nm (for detection of the peptide bond).[4]

Methodology:

-

Column Equilibration : Equilibrate the C8 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10 column volumes, or until a stable baseline is achieved.[8]

-

Analytical Scouting Run : Inject a small amount (e.g., 20 µL) of the prepared iPD1 sample. Run a broad, linear gradient from 5% to 95% Mobile Phase B over 30 minutes to determine the approximate retention time and acetonitrile concentration at which the iPD1 peptide elutes.[8]

-

Gradient Optimization for Preparative Run : Based on the scouting run, design a shallower gradient focused around the elution point of the iPD1 peak. For example, if the peptide eluted at 45% B in the scouting run, a new gradient for the preparative run could be a linear gradient from 35% to 55% B over 20-30 minutes. A shallower gradient improves the resolution between the target peptide and closely eluting impurities.[4][7]

-

Preparative Purification Run :

-

Load the prepared iPD1 sample onto the equilibrated column.

-

Run the optimized shallow gradient.

-

Monitor the elution profile at 215 nm.

-

Collect fractions (e.g., 1-2 mL per fraction) across the main iPD1 peak and its shoulders using the fraction collector.[4]

-

Protocol 3: Post-Purification Processing

-

Purity Analysis : Analyze each collected fraction using analytical RP-HPLC with the optimized gradient to determine the purity of each fraction.

-

Pooling : Combine the fractions that meet the desired purity specification (e.g., >97%).

-

Lyophilization :

-

Snap-freeze the pooled solution containing the pure iPD1 peptide using liquid nitrogen or a dry ice/ethanol bath.[3]

-

Lyophilize the frozen sample under vacuum until a dry, fluffy powder is obtained. The lyophilization process removes the acetonitrile and water, yielding the purified peptide as a stable TFA salt.[3][10]

-

-

Storage : Store the final lyophilized iPD1 peptide at -20°C or lower in a sealed, dark container to ensure long-term stability.[11]

PD-1/PD-L1 Signaling Pathway

The purification of peptides and proteins related to key biological pathways is often the first step in developing tools to study or modulate them. The PD-1/PD-L1 pathway is a critical immune checkpoint. The binding of PD-L1 (on tumor cells or antigen-presenting cells) to the PD-1 receptor on T-cells initiates an inhibitory signal cascade, suppressing T-cell activation and allowing cancer cells to evade the immune system.

Caption: PD-1/PD-L1 inhibitory signaling pathway.

Conclusion

This application note provides a detailed and optimized protocol for the purification of the hydrophobic octapeptide iPD1 using reversed-phase HPLC. By employing a C8 column and a carefully developed acetonitrile/water gradient with TFA, this method can consistently produce iPD1 at high purity (>97%), suitable for a wide range of research and development applications. The provided workflow, data, and protocols offer a comprehensive guide for scientists aiming to purify iPD1 or other similar hydrophobic synthetic peptides.

References

- 1. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. verifiedpeptides.com [verifiedpeptides.com]

- 4. peptide.com [peptide.com]

- 5. agilent.com [agilent.com]

- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. omizzur.com [omizzur.com]

- 11. genscript.com [genscript.com]

Application Notes and Protocols for Developing a Bioassay for PD-1 Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death protein 1 (PD-1), an immune checkpoint receptor expressed on activated T and B cells, plays a crucial role in regulating immune responses.[1][2] Its interaction with its ligands, PD-L1 and PD-L2, on adjacent cells inhibits T-cell receptor (TCR) signaling, leading to decreased T-cell proliferation, cytokine production, and survival.[1][3][4] This mechanism is exploited by some cancer cells to evade the immune system.[5] Consequently, blocking the PD-1/PD-L1 interaction with inhibitory molecules (iPD1) has emerged as a promising immunotherapeutic strategy for various cancers.[1][6]

These application notes provide a detailed protocol for a robust and reproducible bioluminescent cell-based bioassay to measure the inhibitory activity of potential iPD1 candidates. The assay utilizes genetically engineered cell lines to mimic the interaction between T cells and antigen-presenting cells (APCs) and quantify the blockade of the PD-1/PD-L1 signaling pathway.[1][7]

Signaling Pathway

The binding of PD-L1 to PD-1 on T cells initiates a signaling cascade that suppresses T-cell activation. Upon engagement, the tyrosine residues in the cytoplasmic tail of PD-1 become phosphorylated. This recruits the phosphatases SHP-1 and SHP-2, which in turn dephosphorylate key downstream signaling molecules of the TCR and CD28 pathways, such as ZAP70 and PI3K.[3][8] This ultimately inhibits the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which is essential for T-cell activation and effector function.[8]

Experimental Workflow

The PD-1/PD-L1 Blockade Bioassay is a cell-based assay that measures the ability of a test compound to inhibit the PD-1/PD-L1 interaction and restore T-cell activation.[1][7] The assay utilizes two types of engineered cells:

-

PD-1 Effector Cells: Jurkat T cells that co-express human PD-1 and a luciferase reporter gene under the control of an NFAT response element (NFAT-RE).[1][7]

-

PD-L1 aAPC/CHO-K1 Cells: CHO-K1 cells that express human PD-L1 and an engineered cell surface protein that activates the T-cell receptor (TCR) in an antigen-independent manner.[1][7]

When these two cell types are co-cultured, the interaction between PD-1 and PD-L1 inhibits TCR signaling, resulting in low luciferase expression.[1][7] In the presence of an iPD1 compound that blocks this interaction, the inhibitory signal is released, leading to TCR activation and a subsequent increase in luciferase expression, which can be measured as a luminescent signal.[1][7]

Experimental Protocols

Materials and Reagents

-

PD-1 Effector Cells (e.g., Jurkat-PD-1-NFAT-luc)

-

PD-L1 aAPC/CHO-K1 Cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Assay buffer

-

Test iPD1 compounds

-

Positive control antibody (e.g., Nivolumab, Pembrolizumab)

-

96-well white, flat-bottom assay plates

-

Luciferase assay system (e.g., Bio-Glo™ Luciferase Assay System)

-

Luminometer

Assay Protocol

-

Cell Preparation:

-

Thaw the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells according to the supplier's instructions.

-

Resuspend the cells in the appropriate assay medium to the recommended cell density.

-

-

Assay Plate Preparation:

-

Prepare serial dilutions of the test iPD1 compounds and the positive control antibody in assay medium.

-

Add 25 µL of each dilution to the wells of a 96-well assay plate. Include wells with medium only as a negative control.

-

-

Cell Plating:

-

Add 25 µL of the PD-1 Effector Cell suspension to each well.

-

Add 25 µL of the PD-L1 aAPC/CHO-K1 Cell suspension to each well.

-

The final volume in each well should be 75 µL.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 6 hours.

-

-

Luminescence Detection:

-